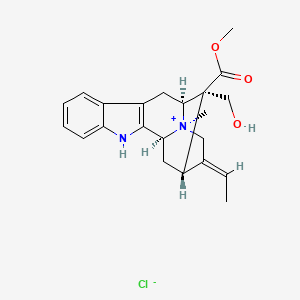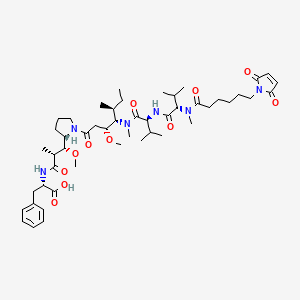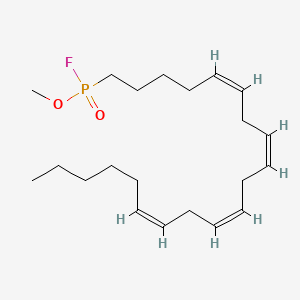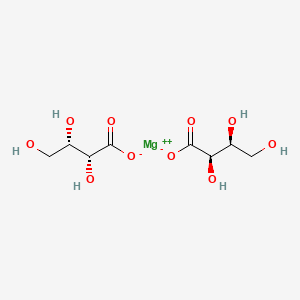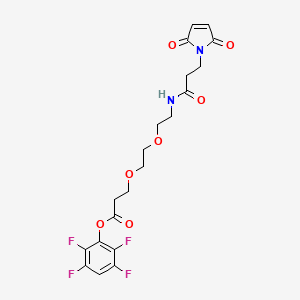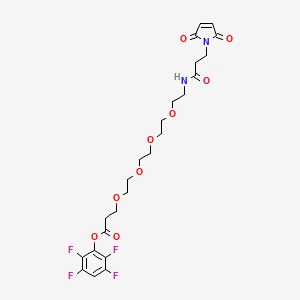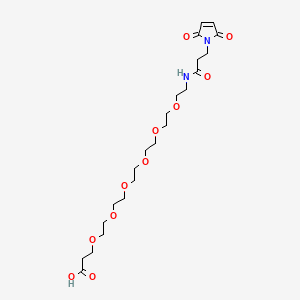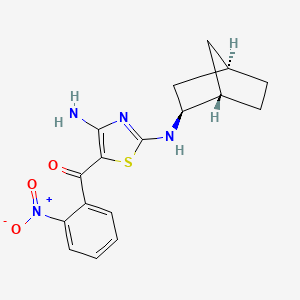
MC180295
Descripción general
Descripción
MC180295 is a highly potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). This compound has shown significant preclinical efficacy in both in vitro and in vivo cancer models. Cyclin-dependent kinase 9 is a serine/threonine kinase that plays a crucial role in transcription elongation by phosphorylating RNA polymerase II. Inhibition of cyclin-dependent kinase 9 can reactivate epigenetically silenced genes in cancer cells, making this compound a promising candidate for cancer therapy .
Aplicaciones Científicas De Investigación
MC180295 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of cyclin-dependent kinase 9 in transcription regulation.
Biology: Employed in cell-based assays to investigate the effects of cyclin-dependent kinase 9 inhibition on gene expression and cell proliferation.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including acute myeloid leukemia and colon cancer.
Industry: Utilized in the development of new drugs targeting cyclin-dependent kinase 9 and related pathways
Mecanismo De Acción
MC180295 exerts its effects by selectively inhibiting cyclin-dependent kinase 9. This inhibition leads to the dephosphorylation of RNA polymerase II, resulting in the reactivation of epigenetically silenced genes. The compound also induces apoptosis in cancer cells by downregulating the expression of anti-apoptotic proteins such as MCL-1 and MYC. Additionally, this compound has been shown to enhance the immune response by increasing the activity of CD8+ T cells .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
MC180295 interacts with CDK9, inhibiting its function and leading to the reactivation of epigenetically silenced genes in cancer . This is achieved by dephosphorylating the SWI/SNF chromatin remodeler BRG1 . This compound has shown nanomolar potency and a 20-fold higher selectivity for CDK9, compared to other CDKs .
Cellular Effects
This compound has demonstrated high potency against multiple neoplastic cell lines, with the highest potency seen in Acute Myeloid Leukemia (AML) cell lines derived from patients with MLL translocations . It has also shown efficacy in in vivo AML and colon cancer xenograft models . This compound treatment results in growth inhibition of cancer cells and induces cell death via apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting CDK9, which leads to the dephosphorylation of the SWI/SNF chromatin remodeler BRG1 . This results in the reactivation of epigenetically silenced genes in cancer cells . This compound also downregulates the transcription levels of MCL-1 and MYC, which are crucial in both survival and proliferation of cancer cells .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has shown efficacy in in vivo AML and colon cancer xenograft models
Dosage Effects in Animal Models
This compound has shown efficacy in in vivo AML and colon cancer xenograft models
Metabolic Pathways
This compound is involved in the regulation of gene transcription, a metabolic pathway that involves CDK9
Métodos De Preparación
MC180295 is synthesized as a racemic mixture of two enantiomers, MC180379 and MC180380The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
For industrial production, the synthesis of this compound can be scaled up using batch or continuous flow processes. The key steps include the preparation of intermediates, purification, and final assembly of the compound. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
MC180295 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Comparación Con Compuestos Similares
MC180295 is unique in its high selectivity and potency for cyclin-dependent kinase 9 compared to other inhibitors. Similar compounds include:
MC180379: An enantiomer of this compound with lower potency.
MC180380: Another enantiomer of this compound with higher potency in live-cell assays.
Dinaciclib: A non-selective cyclin-dependent kinase inhibitor with activity against multiple cyclin-dependent kinases, including cyclin-dependent kinase 9.
Flavopiridol: An older cyclin-dependent kinase inhibitor with broader activity but lower selectivity for cyclin-dependent kinase 9.
This compound stands out due to its high specificity for cyclin-dependent kinase 9 and its significant anti-tumor efficacy in preclinical models .
Propiedades
IUPAC Name |
[4-amino-2-[[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c18-16-15(14(22)11-3-1-2-4-13(11)21(23)24)25-17(20-16)19-12-8-9-5-6-10(12)7-9/h1-4,9-10,12H,5-8,18H2,(H,19,20)/t9-,10+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNXAQINDCOHGS-SCVCMEIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC3=NC(=C(S3)C(=O)C4=CC=CC=C4[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C[C@@H]2NC3=NC(=C(S3)C(=O)C4=CC=CC=C4[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001115307 | |
| Record name | Methanone, [4-amino-2-[(1R,2R,4S)-bicyclo[2.2.1]hept-2-ylamino]-5-thiazolyl](2-nitrophenyl)-, rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001115307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2237942-08-2 | |
| Record name | Methanone, [4-amino-2-[(1R,2R,4S)-bicyclo[2.2.1]hept-2-ylamino]-5-thiazolyl](2-nitrophenyl)-, rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2237942-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, [4-amino-2-[(1R,2R,4S)-bicyclo[2.2.1]hept-2-ylamino]-5-thiazolyl](2-nitrophenyl)-, rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001115307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







